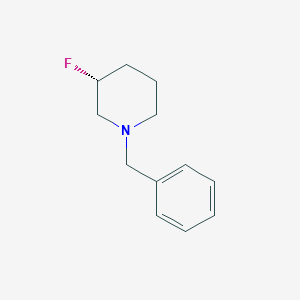

(R)-1-Benzyl-3-fluoropiperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

®-1-Benzyl-3-fluoropiperidine is a chiral compound characterized by the presence of a benzyl group attached to the nitrogen atom of a piperidine ring, with a fluorine atom substituting one of the hydrogen atoms on the ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-1-Benzyl-3-fluoropiperidine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available piperidine and benzyl chloride.

N-Benzylation: Piperidine is reacted with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate to form N-benzylpiperidine.

Fluorination: The N-benzylpiperidine is then subjected to fluorination using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom at the desired position on the piperidine ring.

Industrial Production Methods: Industrial production of ®-1-Benzyl-3-fluoropiperidine may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: ®-1-Benzyl-3-fluoropiperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

Substitution: The fluorine atom on the piperidine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products:

Oxidation Products: N-oxide derivatives.

Reduction Products: Reduced forms of the compound with hydrogen replacing the fluorine atom.

Substitution Products: Compounds with various functional groups replacing the fluorine atom.

Scientific Research Applications

Medicinal Chemistry

(R)-1-Benzyl-3-fluoropiperidine is studied extensively for its pharmacological properties. Its structural features contribute to enhanced lipophilicity and metabolic stability, which are critical for drug design. The presence of the fluorine atom can improve binding affinity and selectivity for various receptors and enzymes involved in neurotransmission and other physiological processes.

Key Findings:

- The compound has shown potential as an inhibitor in various biological assays, particularly against cancer cell lines such as MDA-MB-231 and MCF-7, with IC50 values indicating moderate antiproliferative activity .

- Its mechanism of action involves modulation of specific molecular targets, which can lead to significant therapeutic effects.

Organic Synthesis

In organic chemistry, this compound serves as a crucial building block for synthesizing more complex organic molecules. It can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reactions:

- Oxidation: Can produce N-oxide derivatives using agents like potassium permanganate.

- Reduction: Reduction with lithium aluminum hydride yields reduced forms of the compound.

- Substitution: The fluorine atom can be replaced by other functional groups through nucleophilic substitution reactions.

Comparative Analysis with Related Compounds

The following table summarizes structural features and unique properties of compounds related to this compound:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-Benzylpiperidine | Benzyl group at nitrogen | Basic structure without fluorine |

| 3-Fluoropiperidine | Fluorine at the 3-position | Enhanced lipophilicity compared to non-fluorinated |

| 1-Benzyloxycarbonylpiperidine | Benzyl group with oxycarbonyl moiety | Increased stability and solubility |

| 1-Benzyl-3,3-difluoropiperidin-4-amine | Two fluorine atoms at 3-position | Potential for increased receptor selectivity |

The biological activity of this compound has been investigated in several studies. It has demonstrated potential in modulating specific receptors linked to neurological disorders and cancer treatments.

Antiproliferative Activity

In studies assessing anticancer potential, this compound exhibited significant activity against human breast cancer cell lines. The compound's IC50 values ranged from 19.9 to 75.3 µM, indicating its ability to inhibit cell proliferation effectively .

Case Studies

Several case studies have highlighted the effectiveness of this compound in various applications:

- Anticancer Research: A study focused on the compound's effects on different cancer cell lines demonstrated its potential as a reversible inhibitor with notable antiproliferative activity .

- Pharmacological Investigations: Research involving molecular docking studies has provided insights into how this compound interacts with target proteins, enhancing its biological activity compared to non-fluorinated analogs.

Mechanism of Action

The mechanism of action of ®-1-Benzyl-3-fluoropiperidine involves its interaction with specific molecular targets, such as receptors or enzymes, in biological systems. The fluorine atom’s presence can enhance the compound’s binding affinity and selectivity for these targets. The compound may modulate signaling pathways and biochemical processes, leading to its observed effects.

Comparison with Similar Compounds

®-1-Benzyl-3-chloropiperidine: Similar structure with a chlorine atom instead of fluorine.

®-1-Benzyl-3-bromopiperidine: Similar structure with a bromine atom instead of fluorine.

®-1-Benzyl-3-iodopiperidine: Similar structure with an iodine atom instead of fluorine.

Uniqueness: ®-1-Benzyl-3-fluoropiperidine is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. The fluorine atom’s small size and high electronegativity can enhance the compound’s pharmacokinetic and pharmacodynamic profiles compared to its halogenated analogs.

Biological Activity

(R)-1-Benzyl-3-fluoropiperidine is a fluorinated derivative of piperidine that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : C12H14F1N

- Molecular Weight : Approximately 195.25 g/mol

- Structural Features :

- A benzyl group at the nitrogen atom.

- A fluorine atom at the 3-position of the piperidine ring.

The presence of the fluorine atom enhances the compound's lipophilicity and metabolic stability, making it an attractive candidate for drug design.

The mechanism of action of this compound involves interactions with specific molecular targets in biological systems, particularly neurotransmitter receptors. The fluorine atom increases binding affinity and selectivity for these targets, modulating signaling pathways crucial for various physiological processes.

Biological Activity Overview

Research indicates that this compound exhibits several pharmacological properties:

- Neurotransmitter Receptor Modulation : It has been shown to interact with neurotransmitter receptors, which are vital for treating neurological disorders.

- Potential Anticancer Activity : Preliminary studies suggest that compounds with similar structures can exhibit antiproliferative effects on cancer cell lines .

Binding Affinity Studies

Studies employing radiolabeled ligand binding assays have demonstrated that this compound has a significant binding affinity towards various receptors. For example, it showed competitive inhibition in assays targeting N-methyl-D-aspartate (NMDA) receptors, which are implicated in neurological conditions such as depression and anxiety disorders .

Antiproliferative Activity

In a study examining its anticancer potential, this compound was tested against human breast cancer cell lines (MDA-MB-231 and MCF-7). The compound exhibited IC50 values ranging from 19.9 to 75.3 µM, indicating moderate antiproliferative activity compared to non-cancerous cells .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and unique properties of compounds related to this compound:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-Benzylpiperidine | Benzyl group at nitrogen | Basic structure without fluorine |

| 3-Fluoropiperidine | Fluorine at the 3-position | Enhanced lipophilicity compared to non-fluorinated |

| 1-Benzyloxycarbonylpiperidine | Benzyl group with oxycarbonyl moiety | Increased stability and solubility |

| 1-Benzyl-3,3-difluoropiperidin-4-amine | Two fluorine atoms at 3-position | Potential for increased receptor selectivity |

This comparative analysis highlights the unique combination of substituents in this compound that influence its chemical reactivity and biological activity .

Properties

Molecular Formula |

C12H16FN |

|---|---|

Molecular Weight |

193.26 g/mol |

IUPAC Name |

(3R)-1-benzyl-3-fluoropiperidine |

InChI |

InChI=1S/C12H16FN/c13-12-7-4-8-14(10-12)9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2/t12-/m1/s1 |

InChI Key |

SIUXACXHWDGKEU-GFCCVEGCSA-N |

Isomeric SMILES |

C1C[C@H](CN(C1)CC2=CC=CC=C2)F |

Canonical SMILES |

C1CC(CN(C1)CC2=CC=CC=C2)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.